Morusin

描述

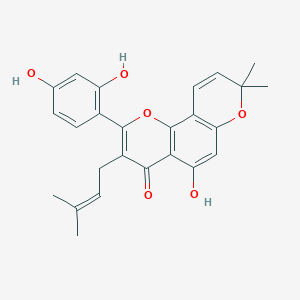

Morusin is a natural product that has been isolated from the bark of Morus alba, a species of mulberry tree . It belongs to the flavonoid family of chemicals, which is abundantly present in the plant world and is recognized for its wide range of biological activities . This compound has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities .

Synthesis Analysis

This compound is a prenylated flavonoid isolated from Morus alba Linn . This compound structural analogues can be obtained by replacing the unattached hydroxyl groups with other functional groups .

Molecular Structure Analysis

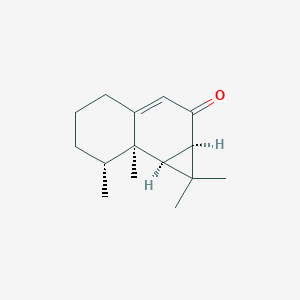

This compound, also known by its IUPAC designation 2- (2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-ol, has the molecular formula C 25 H 24 O 6 and the molecular weight 420.5 g/mol . This compound forms hydrogen bonds with Cytochrome P450 3A4 (CYP3A4) at its C-5 and C-2′ pyran ring oxygens, and its B ring structure interacts with Phe108 of CYP3A4 via a π-π interaction .

Chemical Reactions Analysis

This compound is a natural product that has been isolated from the bark of Morus alba, a species of mulberry tree . It belongs to the flavonoid family of chemicals, which is abundantly present in the plant world and is recognized for its wide range of biological activities .

Physical And Chemical Properties Analysis

This compound has the chemical structure of a flavone with hydroxyl groups at C-5, C-2′ and C-4′ . It has the molecular formula C 25 H 24 O 6 and the molecular weight 420.46 g/mol .

科学研究应用

抗癌特性

- 结直肠癌: Morusin已显示出抑制人类结直肠癌细胞(HT-29)生长的有效性,通过诱导凋亡,其特征是DNA碎裂和染色质浓缩。它抑制了IKK-alpha、IKK-beta和IkappaB-alpha的磷酸化,抑制NF-kappaB活性,这在癌症进展中起着至关重要的作用(Lee et al., 2008)。

- 肝癌: this compound在抑制人肝癌SK-Hep1细胞肿瘤进展方面显示出潜力。它改变细胞形态,减少细胞粘附和侵袭,并调节与癌症附着和迁移有关的基因的表达。它还影响到包括STAT3和NFκB在内的关键信号通路,与癌症进展相关(Lin et al., 2015)。

- 乳腺癌: this compound通过上调凋亡蛋白和下调抗凋亡蛋白如Survivin,在乳腺癌细胞中诱导凋亡。对癌细胞的选择性作用表明其作为乳腺癌治疗的潜在药物(Kang et al., 2017)。

抗炎和免疫调节效应

- 炎症性肠病: this compound在治疗慢性炎症性疾病方面显示出治疗潜力。在实验性结肠炎大鼠中,它显示出减少组织损伤和炎症的有效性,与磺胺嘧啶等常规治疗相媲美(Vochyánová等,2017)。

代谢酶研究

- 代谢研究: this compound的代谢在不同物种之间存在差异,不同的CYP450同工酶参与其代谢。特别是CYP3A4在人类肝微粒体中发挥重要作用。了解这些代谢行为对临床应用至关重要(Shi et al., 2016)。

抗微生物特性

- 抗菌活性: this compound对金黄色葡萄球菌表现出强效的抗菌效果,通过破坏细胞膜完整性和抑制关键生物合成途径。这种特性使其成为解决耐药细菌感染的潜在候选药物(Pang et al., 2019)。

作用机制

Morusin is a natural product isolated from the bark of Morus alba, a species of mulberry tree . It belongs to the flavonoid family of chemicals, which is recognized for its wide range of biological activities .

Target of Action

This compound’s primary targets include cyclooxygenase-2 (COX-2) , lipoxygenases (LOXs) , pancreatic lipase (PNLIP) , epidermal growth factor receptor (EGFR) , UDP-glucuronosyltransferase , cytochrome P450 (CYP) , and HIV reverse transcriptase . These targets play crucial roles in various biological processes, including inflammation, apoptosis, metabolism, and autophagy .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it inhibits the activity of COX-2 and iNOS, thereby suppressing the inflammatory response . It also exhibits anti-tumor properties by suppressing the growth of different types of tumors, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer .

Biochemical Pathways

This compound affects multiple biochemical pathways. It elicits various cellular processes including suppression of inflammation, induction of apoptosis, autophagy, and stress granule formation, and is involved in the homeostasis of glucose and lipid metabolism . It also inhibits secretion of cytokines such as CCL5 and CCL17 in TNFα- and IFN-γ-stimulated keratinocytes .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both normal and diabetic rats . The AUC(0-t) and Cmax of this compound were found to be significantly higher in diabetic rats compared to normal rats . This suggests that the ADME properties of this compound and its impact on bioavailability may vary depending on the physiological state of the organism .

Result of Action

This compound has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities . It has exhibited anti-tumor properties in many different forms of cancer . This compound also suppresses the growth of different types of tumors and inhibits the inflammatory response .

Action Environment

安全和危害

未来方向

Morusin has exhibited anti-tumor properties in many different forms of cancer . The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials . This will aid future research on the creation of polyphenolic medicines in the prenylflavone family, for the management and treatment of cancers .

属性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211641 | |

| Record name | Morusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

62596-29-6 | |

| Record name | Morusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 216 °C | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

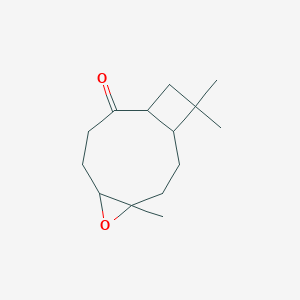

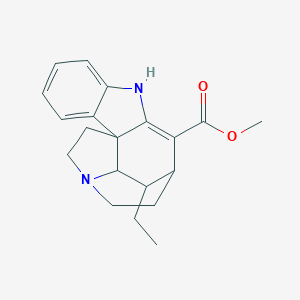

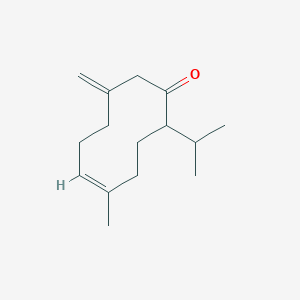

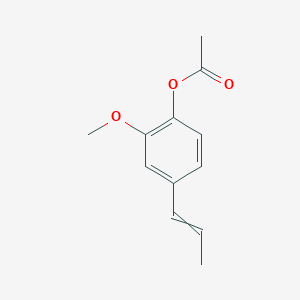

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of morusin in cancer cells?

A1: this compound has been shown to interact with multiple signaling pathways implicated in cancer development and progression. Some of its key targets include: * STAT3: this compound effectively inhibits STAT3 phosphorylation and nuclear translocation, suppressing the expression of STAT3-regulated genes involved in apoptosis and cell cycle regulation. [, ] * Akt/mTOR pathway: this compound disrupts this crucial pathway by inhibiting the phosphorylation of AKT, mTOR, and p70S6K, as well as downregulating Raptor and Rictor expression, leading to reduced cell proliferation and survival. [, ] * MAPK signaling: this compound modulates the MAPK pathway by upregulating the phosphorylation of p38 and JNK while downregulating ERK phosphorylation, inducing cell cycle arrest and apoptosis. [, , ] * EGFR: this compound downregulates EGFR expression, sensitizing glioblastoma cells to TRAIL-induced apoptosis. [] * FOXM1/c-Myc signaling axis: this compound disrupts the interaction between FOXM1 and c-Myc, leading to c-Myc degradation and ultimately contributing to its apoptotic and anti-Warburg effects. [, , ]

Q2: How does this compound impact autophagy in cancer cells?

A2: Interestingly, this compound exhibits a dual role in regulating autophagy. While it can induce autophagy as a protective mechanism against apoptosis in some cancer cells [], it can also inhibit autophagy in others, enhancing its antitumor effects. [] Further research is needed to fully elucidate the context-dependent role of this compound in autophagy regulation.

Q3: How does this compound affect cancer cell metabolism?

A3: this compound demonstrates promising anti-glycolytic effects in cancer cells. It activates AMPK, leading to the downregulation of key glycolytic enzymes like HK2, PKM2, and LDH. This metabolic reprogramming contributes to its antitumor effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H26O7, and its molecular weight is 438.47 g/mol. [, , ]

Q5: Does this compound exhibit any specific spectroscopic characteristics?

A5: this compound can be identified using HPLC-DAD analysis based on its characteristic UV spectrum. [] Further details on its spectroscopic properties can be found in related research. []

Q6: How is this compound metabolized in different species?

A6: this compound metabolism displays significant interspecies variability. Studies using liver microsomes from humans, rats, dogs, monkeys, and minipigs revealed differences in metabolite profiles and clearance rates, with CYP3A4 playing a major role in human liver microsomes. []

Q7: Does this compound interact with drug-metabolizing enzymes?

A7: Yes, this compound exhibits potent inhibitory effects on various UGT and CYP450 enzymes, including CYP3A4, CYP1A2, CYP2C9, and CYP2E1. This highlights the need for careful consideration of potential drug-drug interactions in clinical settings. []

Q8: What types of cancer cells are particularly sensitive to this compound treatment?

A8: this compound has shown promising in vitro and in vivo anticancer activity against a wide range of cancer cell lines, including:

* Breast cancer [, , , ]* Prostate cancer [, , , ]* Gastric cancer []* Hepatocellular carcinoma [, , ]* Glioblastoma [, , ]* Pancreatic cancer []* Renal cell carcinoma []* Colorectal cancer [, ]* Lung cancer []* Nasopharyngeal carcinoma []* Osteosarcoma []Q9: Has this compound demonstrated efficacy in preclinical animal models?

A9: this compound has exhibited significant antitumor activity in various animal models, including:

* Xenograft models of prostate cancer []* Xenograft models of hepatocellular carcinoma [, ]* Orthotopic xenograft models of glioblastoma []* Ovariectomized mouse models of osteoporosis []* TNBS-induced colitis rat models []* Mouse models of mycoplasma pneumonia []* Two-stage carcinogenesis experiment on mouse skin []Q10: What strategies are being explored to improve this compound's bioavailability and delivery?

A10: To enhance its therapeutic efficacy, researchers are exploring novel drug delivery systems for this compound. One promising approach involves encapsulating this compound within niosomes, which are nano-sized vesicles composed of non-ionic surfactants. This formulation enhances this compound's aqueous solubility, stability, and cellular uptake, resulting in superior anticancer activity compared to free this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)